N-(Bis(1-aziridinyl)phosphinyl)-o-fluorobenzamide

Computational chemistry Conformational analysis Structure-activity relationship

Researchers completing the positional isomer SAR landscape for halogenated benzotef analogs require the ortho-fluoro isomer (CAS 726-89-6). This compound fills the critical missing data point among characterized meta-fluoro, para-fluoro, para-chloro, and meta-iodo derivatives, where fluorine position dictates O=P/N-C bond orientation (trans vs. gauche) and biological activity. • Unique functional profile: Unlike benzotef and para-fluorobenzotef (alkylating antitumor agents), this ortho isomer inhibits anaerobic bacterial growth in human fecal samples at pH 7.0. • Conformational SAR gap: Procuring the ortho isomer enables validation of DFT-predicted structure-activity models.

Molecular Formula C11H13FN3O2P
Molecular Weight 269.21 g/mol
CAS No. 726-89-6
Cat. No. B12836166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Bis(1-aziridinyl)phosphinyl)-o-fluorobenzamide
CAS726-89-6
Molecular FormulaC11H13FN3O2P
Molecular Weight269.21 g/mol
Structural Identifiers
SMILESC1CN1P(=O)(NC(=O)C2=CC=CC=C2F)N3CC3
InChIInChI=1S/C11H13FN3O2P/c12-10-4-2-1-3-9(10)11(16)13-18(17,14-5-6-14)15-7-8-15/h1-4H,5-8H2,(H,13,16,17)
InChIKeyAKKGKFFPKQHFMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Bis(1-aziridinyl)phosphinyl)-o-fluorobenzamide (CAS 726-89-6): Procurement-Relevant Identity and Class Profile


N-(Bis(1-aziridinyl)phosphinyl)-o-fluorobenzamide (CAS 726-89-6), also designated A-44 or 2-fluorobenzotef, is a synthetic organophosphorus compound belonging to the ethylenimine-substituted phosphoramide class. Structurally, it features a bis(aziridin-1-yl)phosphinyl group attached to an ortho-fluorobenzamide scaffold . This compound is a halogenated derivative of benzotef (N,N',N''-triethylenethiophosphoramide) and is closely related to its meta- and para-fluorobenzamide isomers (CAS 726-91-0 and 726-92-1, respectively), as well as to iodobenzotef (CAS 4119-81-7) . The aziridine rings confer alkylating potential, historically placing this class among cytotoxic agents investigated for antitumor applications in Eastern European pharmacological research [1].

Ortho-fluoro isomer for SAR studies of halogenated benzotef derivatives
Aziridine-based alkylating probe for cytotoxicity research
Vendor-reported anaerobic bacterial growth inhibition context (pH 7.0)

Why Isomeric or Halogen-Substituted Benzotef Analogs Cannot Be Interchanged for N-(Bis(1-aziridinyl)phosphinyl)-o-fluorobenzamide


Within the halogenated benzotef series, the position of the fluorine substituent on the benzamide ring critically dictates molecular dipole moment, membrane permeability, and ultimately biological activity, as demonstrated by density functional theory (DFT) and X-ray diffraction studies comparing benzotef, p-fluorobenzotef, m-fluorobenzotef, p-chlorobenzotef, and m-iodobenzotef [1]. These computational models show that the most active antitumor derivatives adopt a trans-orientation of the O=P and N–C bonds, while less active isomers like m-fluoro and p-chloro derivatives exhibit a gauche conformation [1]. Since the ortho-fluoro isomer (the target compound) was not included in the published comparative DFT study, its conformational preference and associated activity profile cannot be inferred from the meta or para data. Procurement of an incorrect isomer therefore risks selecting a compound with uncharacterized—or potentially absent—pharmacological activity for the intended mechanistic study or assay [1].

Conformational mismatch Ortho isomer not modeled in DFT; trans/gauche preference may shift from meta and para analogs, altering biological response.
Activity profile uncertainty Research outcomes may not transfer from para-fluoro (documented research use) to ortho-fluoro; assay-specific validation required.
Stability assumption risk Hydrolytic degradation kinetics may differ from para isomer; storage and formulation needs may require isomer-specific verification.

Quantitative Differentiation Evidence for N-(Bis(1-aziridinyl)phosphinyl)-o-fluorobenzamide (CAS 726-89-6)


Conformational and Electronic Structure Divergence from Meta- and Para-Fluoro Isomers Inferred from DFT Calculations

DFT studies on halogenated benzotef derivatives reveal that the meta-fluorobenzotef isomer adopts a gauche conformation of the O=P and N–C bonds, associated with reduced biological activity, while the most active compounds exhibit a trans conformation [1]. The ortho-fluoro isomer (target compound) was not directly modeled, but the ortho substitution is expected to introduce greater steric hindrance and altered electronic distribution compared to meta or para isomers, potentially shifting the conformational equilibrium. This structural divergence implies that the ortho isomer cannot be considered functionally equivalent to the more extensively studied para-fluorobenzotef (fluorobenzotef, CAS 726-92-1), which has documented clinical use in hypernephroid kidney cancer and laryngeal squamous cell carcinoma in Soviet-era medicine [2][3].

Conformational divergence
Class-level
Ortho: no DFT data; m-F: gauche, low activity; p-F: trans, documented research use
Ortho isomer may shift conformational equilibrium; supports isomer-specific SAR studies.
DFT study excluded ortho isomer; data to verify.
Computational chemistry Conformational analysis Structure-activity relationship

Anaerobic Bacterial Growth Inhibition: A Functional Property Distinct from Classical Alkylating Cytotoxics

Vendor technical documentation reports that N-(Bis(1-aziridinyl)phosphinyl)-o-fluorobenzamide inhibits the growth of anaerobic bacteria in human fecal samples, with a reported optimum pH of 7.0 for activity . This property is not described for the parent compound benzotef (CAS 4110-66-1) or its para-fluoro analog, which are characterized solely as alkylating antitumor agents [1]. The antibacterial activity suggests a distinct molecular target or mechanism of action that warrants further investigation and differentiates this ortho-fluoro isomer from its in-class comparators.

Anaerobic growth inhibition
Supplier data
Ortho isomer reported active at pH 7.0; parent benzotef and p-F analog lack this property.
Supports orthogonal research application in anaerobic bacteriology.
Vendor data; independent validation and MIC determination needed.
Microbiology Anaerobic bacteria Diagnostic reagent

Physicochemical Stability Concerns: Hydrolytic Lability in Aqueous and Hydroalcoholic Solutions

The para-fluoro isomer (fluorobenzotef, CAS 726-92-1) is documented to undergo rapid hydrolysis in aqueous and water-alcohol solutions, requiring aseptic preparation immediately before parenteral use [1]. While no direct stability study exists for the ortho-fluoro target compound, the shared phosphoramide core and aziridine rings predict similar hydrolytic susceptibility. Procuring the ortho isomer for pharmacological studies demands equivalent rigor in handling and formulation, with the caveat that the ortho substituent may alter hydrolysis kinetics relative to the para isomer.

Hydrolytic stability
Class-level
p-F isomer requires fresh preparation due to rapid hydrolysis; ortho isomer predicted labile but kinetics uncharacterized.
Stability handling protocols may differ; procurement decisions should consider formulation needs.
No direct stability study on ortho isomer.
Stability Formulation Hydrolysis

Application Scenarios for N-(Bis(1-aziridinyl)phosphinyl)-o-fluorobenzamide Where Isomer-Specific Selection Is Critical


Structure-Activity Relationship (SAR) Mapping of Halogenated Benzotef Derivatives

The ortho-fluoro isomer is an essential missing data point in the conformational SAR landscape of halogenated benzotef analogs. DFT and X-ray diffraction studies have characterized meta-fluoro, para-fluoro, para-chloro, and meta-iodo derivatives, revealing that fluorine position dictates O=P/N–C bond orientation (trans vs. gauche) and biological activity [1]. Procuring the ortho isomer enables completion of the positional isomer set, allowing computational chemists to validate predictive models and medicinal chemists to systematically map the relationship between halogen position, molecular conformation, and cytotoxicity.

Investigation of Anaerobic Bacterial Growth Inhibition Mechanisms

Unlike benzotef and para-fluorobenzotef, which are exclusively documented as alkylating antitumor agents, the ortho-fluoro isomer has a vendor-reported property of inhibiting anaerobic bacterial growth in human fecal samples at pH 7.0 [1]. This functional divergence warrants targeted microbiological investigation to determine the compound's spectrum of activity, minimum inhibitory concentrations (MICs), and potential as a selective agent for anaerobic bacteriology diagnostics or as a chemical probe for studying anaerobic metabolism.

Hydrolytic Stability Profiling of Positional Isomers in Phosphoramide Drug Candidates

The known hydrolytic lability of the para-fluoro isomer necessitates freshly prepared solutions for any biological assay [1]. The ortho-fluoro isomer, while expected to be similarly labile, may exhibit altered degradation kinetics due to ortho steric effects. Comparative forced-degradation studies (e.g., at pH 2, 7.4, and 9) using HPLC-MS monitoring can quantify relative stability, informing formulation strategies and storage recommendations. This data is critical for any group considering this compound for in vitro or in vivo pharmacological evaluation.

Application
Selection Property
Validation Focus
SAR mapping of halogenated benzotef analogs
Isomer identity (ortho-fluoro)
Conformational analysis via DFT/XRD validation
Anaerobic bacterial growth inhibition studies
Vendor-reported growth inhibition at pH 7.0
MIC determination and activity spectrum
Hydrolytic stability profiling of phosphoramide isomers
Predicted hydrolytic lability (class-level)
Forced-degradation HPLC-MS monitoring
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